![molecular formula C8H8N4O3 B565700 [(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea CAS No. 760179-80-4](/img/structure/B565700.png)
[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea is a complex organic compound characterized by its unique structure, which includes isotopically labeled nitrogen and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea typically involves multiple steps, starting with the preparation of the isotopically labeled precursors. The key steps include:
Preparation of Isotopically Labeled Precursors: The synthesis begins with the preparation of 15N-labeled and 13C-labeled precursors. These isotopes are incorporated into the starting materials through various chemical reactions, such as the incorporation of 15N into ammonia or nitrate sources and 13C into carbon-containing compounds.
Formation of the Urea Derivative: The labeled precursors are then reacted to form the urea derivative. This step often involves the use of reagents such as phosgene or isocyanates under controlled conditions to ensure the incorporation of the isotopes into the final product.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry to confirm the incorporation of the isotopes and the structure of the compound.
Industrial Production Methods
Industrial production of [(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
[(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a probe in NMR spectroscopy due to its isotopic labels, which provide detailed information about molecular structure and dynamics.
Biology: It is employed in studies of enzyme mechanisms and protein-ligand interactions, where the isotopic labels help track the movement and interaction of molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
Industry: It is used in the development of advanced materials and catalysts, where its unique structure and reactivity contribute to improved performance.
Mechanism of Action
The mechanism by which [(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea exerts its effects involves interactions with specific molecular targets. The isotopic labels allow researchers to study these interactions in detail. The compound may act by binding to active sites of enzymes or receptors, altering their activity and leading to downstream effects in biological pathways.
Comparison with Similar Compounds
[(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea can be compared with other isotopically labeled compounds, such as:
- [(E)-2-[oxido(oxo)(14N)(14N)azaniumyl]phenylmethylideneamino]urea : This compound lacks the isotopic labels, making it less useful for certain types of spectroscopic studies.
- [(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea : This compound has only nitrogen isotopic labels, which limits its applications compared to the fully labeled version.
The uniqueness of [(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea lies in its dual isotopic labeling, which provides enhanced capabilities for studying complex molecular interactions and mechanisms.
Properties
IUPAC Name |
[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+/i5+1,10+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOKLBSECDAYSM-AOILIYQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/[13CH]=[15N]/NC(=O)N)[15N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

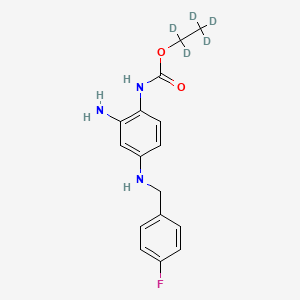
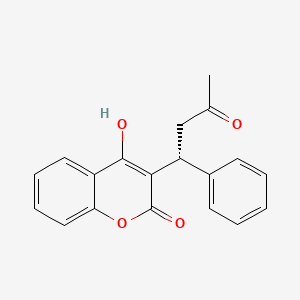
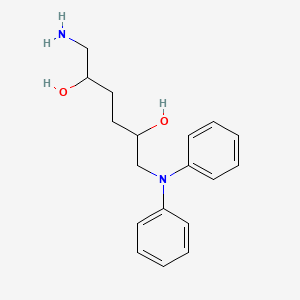
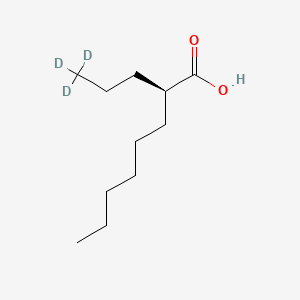

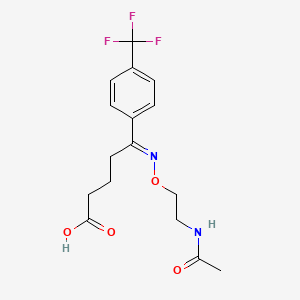
![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)
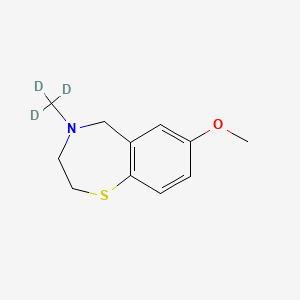
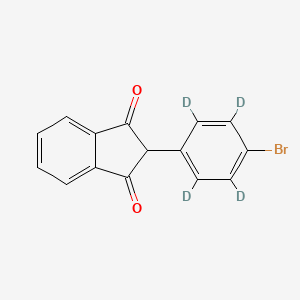
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-](/img/structure/B565635.png)
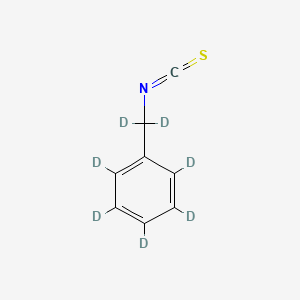
![2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine](/img/structure/B565640.png)
